Elevated Ring Carbonyl Stretching Frequency (νC=O) Relative to Acetyl and Benzoyl Analogs Reflects Superior Electron-Withdrawing Capacity
In a systematic infrared spectroscopic study of 1-acyl-2-imidazolidinones, the ring carbonyl (νC=O) stretching frequency was shown to increase with the electron-withdrawing power of the acyl substituent [1]. The trifluoroacetyl derivative exhibited a higher νC=O frequency than both the acetyl and benzoyl analogs, consistent with the strong electron-withdrawing inductive effect of the CF3 group [1].
| Evidence Dimension | Infrared ring carbonyl (νC=O) stretching frequency |
|---|---|
| Target Compound Data | Higher νC=O frequency (exact numerical values not tabulated in abstract, but relative ordering established: CF3CO > CH3CO > C6H5CO) |
| Comparator Or Baseline | 1-Acetyl-2-imidazolidinone (lower νC=O) and 1-benzoyl-2-imidazolidinone (lowest νC=O among the three) |
| Quantified Difference | Frequency increases with electron-withdrawing power: trifluoroacetyl > acetyl > benzoyl |
| Conditions | Infrared spectroscopy; solid state or solution; Canadian Journal of Chemistry, 1965 |
Why This Matters
This spectroscopic signature provides analytical QC verification of successful trifluoroacetyl incorporation and distinguishes the compound from its non-fluorinated acyl analogs, which is critical for procurement and purity assessment.
- [1] Greenhalgh R, Weinberger MA. Nuclear Magnetic Resonance and Infrared Studies of Acylated Imidazolidinones and Imidazolidinethiones. Canadian Journal of Chemistry. 1965;43(12):3340-3346. doi:10.1139/v65-464. View Source
